2-(M-tolyl)cyclopropan-1-amine
Description
2-(m-Tolyl)cyclopropan-1-amine (CAS 30568-40-2) is a cyclopropane derivative featuring a meta-methylphenyl (m-tolyl) group attached to a strained cyclopropane ring and an amine functional group. Its molecular formula is C₁₀H₁₅N, with a molar mass of 149.23 g/mol. Predicted properties include a density of 0.935 g/cm³, boiling point of 220.4°C, and pKa of 9.40, suggesting moderate basicity . This compound is of interest in pharmaceutical and chemical synthesis due to the unique reactivity of the cyclopropane ring and the aromatic m-tolyl group.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-(3-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8(5-7)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
InChI Key |
RYKBYDBWVDJQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(M-tolyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopropanone, followed by reductive amination. Another method includes the cyclopropanation of 3-methylstyrene using a diazo compound, followed by amination.
Industrial Production Methods
Industrial production of 2-(M-tolyl)cyclopropan-1-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(M-tolyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2-(M-tolyl)cyclopropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(M-tolyl)cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or therapeutic effects.
Comparison with Similar Compounds
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine
- CAS : 113715-22-3
- Formula : C₄H₆F₃N
- Molar Mass : 125.09 g/mol
- Key Differences :
- A trifluoromethyl (-CF₃) group replaces the m-tolyl substituent, significantly increasing lipophilicity and metabolic stability.
- Stereospecific (1R,2R) configuration may lead to distinct biological activity compared to racemic mixtures.
- Applications : Useful in agrochemicals or pharmaceuticals where fluorine substitution is desirable for target engagement .
2-(1-Methylindolin-5-yl)cyclopropan-1-amine
(±)-(l)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine Hydrochloride
- CAS: Not explicitly provided (see )
- Formula: Estimated C₂₃H₂₂ClNO
- The hydrochloride salt and stereochemistry (l-isomer) may optimize solubility and binding specificity.
- Applications : Investigated as a selective antagonist in receptor studies, highlighting the role of substituent size in drug design .
1-Cyclopentyl-2-methylpropan-2-amine
- CAS : 719267-46-6
- Formula : C₉H₁₉N
- Molar Mass : 141.26 g/mol
- Key Differences :
- Branched alkyl chain and cyclopentyl group replace the cyclopropane ring, reducing ring strain and altering conformational flexibility.
- Lower molecular weight and lack of aromaticity may limit aromatic interactions in biological systems.
- Applications: Potential use in asymmetric synthesis or as a chiral building block .
Data Tables
Table 1: Structural and Physical Properties
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